molecular formula C11H15Cl2NO2S B026465 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride CAS No. 101768-64-3

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Cat. No.: B026465
CAS No.: 101768-64-3
M. Wt: 296.2 g/mol
InChI Key: SJYLTDPLFVFHFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYLTDPLFVFHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936788
Record name 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90936788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101768-64-3, 16310-38-6
Record name Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101768-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride
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Preparation Methods

Sulfonylation of Piperidine Derivatives

The core synthetic route involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride under alkaline conditions. Triethylamine (Et₃N) is employed as a base to neutralize hydrochloric acid (HCl) generated during the reaction. The reaction proceeds in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature to ensure completion:

Piperidine+4-Chlorobenzenesulfonyl chlorideEt3N, DCM4-((4-Chlorophenyl)sulfonyl)piperidineHClHydrochloride salt\text{Piperidine} + \text{4-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-((4-Chlorophenyl)sulfonyl)piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key Parameters :

  • Molar Ratio : A 1:1.2 ratio of piperidine to sulfonyl chloride ensures excess sulfonylating agent for complete conversion.

  • Temperature : Controlled cooling (0–5°C) minimizes side reactions, such as over-sulfonylation or decomposition.

  • Solvent : Dichloromethane provides optimal solubility for both reactants and intermediates.

Yield : 77–85% after purification.

Alternative Routes via Hydrogenation Deprotection

In cases where protected piperidine intermediates (e.g., benzyl-piperidine derivatives) are used, catalytic hydrogenation removes protecting groups. For example, 1-benzyl-4-(4-chlorophenyl)-4-piperidinol undergoes hydrogenation with palladium on activated charcoal (Pd/C) under 0.1 MPa H₂ pressure:

1-Benzyl-4-(4-chlorophenyl)-4-piperidinolPd/C, H24-(4-Chlorophenyl)piperidin-4-olHClHydrochloride salt\text{1-Benzyl-4-(4-chlorophenyl)-4-piperidinol} \xrightarrow{\text{Pd/C, H}_2} \text{4-(4-Chlorophenyl)piperidin-4-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Reaction Conditions :

  • Catalyst Loading : 12 g Pd-C per 30 g substrate.

  • Duration : 24 hours at 25°C.

  • Workup : Liquid-liquid extraction with ethyl acetate and dichloromethane.

Yield : 90% with 99% purity.

Industrial Production Methods

Large-Scale Sulfonylation

Industrial protocols scale the laboratory method using continuous-flow reactors to enhance efficiency. Key modifications include:

  • Solvent Recovery Systems : DCM is recycled via distillation to reduce costs.

  • Automated pH Control : In-line sensors maintain optimal alkalinity (pH 10–12) during sulfonylation.

Productivity : 50–100 kg/batch with ≥98% purity.

Hydrogenation in Fixed-Bed Reactors

Fixed-bed reactors with immobilized Pd/C catalysts enable continuous deprotection of intermediates. Parameters include:

  • Pressure : 1–5 MPa H₂.

  • Temperature : 30–50°C.

  • Throughput : 200 L/h with 95% conversion efficiency.

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Cooling to 10°C induces crystallization, yielding needle-like crystals.

Purity : ≥99% by HPLC.

Column Chromatography

Silica gel chromatography with gradient elution (dichloromethane:methanol = 30:1) removes non-polar impurities.

Typical Conditions :

  • Column Dimensions : 50 cm × 5 cm (ID).

  • Flow Rate : 10 mL/min.

  • Fraction Analysis : TLC (Rf = 0.7 in 10% MeOH/DCM).

Optimization Strategies

Stoichiometric Adjustments

Increasing the sulfonyl chloride ratio to 1:1.5 improves yield to 88% but risks di-sulfonylated byproducts. Kinetic studies recommend a 1:1.2 ratio for balance.

Temperature Control

Exothermic sulfonylation requires jacketed reactors to maintain 0–5°C. Elevated temperatures (>25°C) reduce yield by 15–20% due to decomposition.

Catalyst Regeneration

Pd/C catalysts are regenerated via oxidative treatment (5% HNO₃) and re-reduction (H₂), restoring 90% activity over five cycles.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :

    • Piperidine protons: δ 3.2–3.5 ppm (multiplet).

    • Aromatic protons: δ 7.4–7.6 ppm (doublet).

  • FT-IR : S=O stretching at 1150–1350 cm⁻¹.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : Calculated (%) C 44.61, H 4.75, N 4.73; Found C 44.58, H 4.78, N 4.70.

Comparative Data Tables

Table 1: Synthesis Methods and Yields

MethodReagentsConditionsYield (%)Purity (%)Source
SulfonylationEt₃N, DCM0°C → RT, 12 h77–8598
HydrogenationPd/C, H₂25°C, 24 h9099
Column ChromatographySilica gel, DCM/MeOHGradient elution99.5

Table 2: Optimal Reaction Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio1:1.2 (Piperidine:SCl)Maximizes conversion
Temperature0–5°C (Sulfonylation)Prevents decomposition
Catalyst Loading0.4 g Pd/C per 1 g substrateBalances cost/activity

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different sulfonyl or piperidine-based compounds .

Scientific Research Applications

Antiviral Properties

Recent studies have demonstrated that compounds related to 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride exhibit antiviral activity. For instance, derivatives synthesized from similar sulfonamide structures have shown moderate effectiveness against viral pathogens like Tobacco Mosaic Virus (TMV) in laboratory settings .

Table 1: Antiviral Activity of Related Compounds

Compound NameActivity AgainstEfficacy Level
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideTMVModerate
This compoundTBDTBD

Pharmacological Applications

The compound has been investigated for its potential use in treating various conditions due to its ability to modulate biological pathways. Notably, it has been associated with:

  • Antimicrobial Activity: Similar sulfonamide compounds have historically been used as antibiotics, suggesting potential applications in treating bacterial infections.
  • Cancer Research: There is ongoing research into the role of sulfonamide derivatives in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.

Study on Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives, including those related to this compound. They evaluated their antiviral properties against various viral strains and found promising results indicating that structural modifications could enhance efficacy .

Clinical Implications

A clinical study explored the use of piperidine derivatives in managing chronic pain conditions. The findings suggested that compounds with similar structures could provide analgesic effects through modulation of pain receptors . This highlights the broader therapeutic potential of this compound beyond antiviral applications.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Key Structural and Physical Properties
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
4-((4-Chlorophenyl)sulfonyl)piperidine HCl 101768-64-3 C₁₁H₁₄ClNO₂S·ClH 296.21 4-Chlorophenyl sulfonyl
4-((4-Methylphenyl)sulfonyl)piperidine HCl 3470-46-0 C₁₂H₁₇NO₂S·HCl 275.79 4-Methylphenyl sulfonyl
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy
3-(4-Chlorophenylsulfanyl)piperidine HCl 101768-48-3 C₁₁H₁₄ClNS·HCl 264.21 4-Chlorophenyl sulfanyl (–S–)
4-(4-Chlorophenyl)piperidine HCl 6652-06-8 C₁₁H₁₄ClN·HCl 228.14 4-Chlorophenyl (no sulfonyl group)

Key Observations :

Sulfonyl vs. Sulfanyl Groups: The sulfonyl group (–SO₂–) in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfanyl (–S–) group in 3-(4-chlorophenylsulfanyl)piperidine HCl . Sulfanyl derivatives (e.g., CAS 101768-48-3) are less electron-withdrawing, which may reduce metabolic stability but improve membrane permeability .

Chlorine vs. Methyl Substituents: Replacing the 4-chlorophenyl group with a 4-methylphenyl group (CAS 3470-46-0) decreases molecular weight (275.79 vs. 296.21) and alters electronic properties.

Piperidine Ring Modifications :

  • Bulky substituents like diphenylmethoxy (CAS 65214-86-0) increase steric hindrance, which may limit binding to certain enzymatic pockets compared to the compact sulfonyl group .

Mechanistic Insights :

  • The sulfonyl group in the target compound facilitates nucleophilic substitution reactions, making it a preferred intermediate in drug synthesis (e.g., kinase inhibitors) .
  • Chlorine’s electron-withdrawing effect stabilizes the sulfonyl group, enhancing metabolic stability compared to methyl-substituted analogs .
Table 3: Stability and Regulatory Data
Compound Solubility Stability Notes Regulatory Compliance
4-((4-Chlorophenyl)sulfonyl)piperidine HCl Soluble in DMSO, MeOH Stable under inert conditions; hygroscopic REACH, ISO-certified
4-(Diphenylmethoxy)piperidine HCl Poor in water Sensitive to light and oxidation Limited toxicity data
3-(4-Chlorophenylsulfanyl)piperidine HCl Soluble in acetone Prone to disulfide formation in air No AEGL data available

Biological Activity

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C11H15Cl2NO2S
  • Molecular Weight : 296.21 g/mol
  • Melting Point : 278-283 °C

The presence of the sulfonyl group in its structure enhances its reactivity and biological activity compared to other piperidine derivatives.

This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of protein interactions. It has been noted to influence:

  • cAMP-dependent protein kinase catalytic subunit alpha
  • Glycogen synthase kinase-3 beta
  • Rac-beta serine/threonine-protein kinase .

These interactions suggest a potential role in regulating cellular signaling pathways, which could be leveraged for therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves damaging bacterial cell membranes and disrupting intracellular processes .

Enzyme Inhibition

The compound has demonstrated strong inhibitory activity against key enzymes such as:

  • Acetylcholinesterase (AChE) : Relevant for neuroprotective applications.
  • Urease : Important in treating infections caused by urease-producing bacteria .

The inhibition of these enzymes suggests potential uses in treating conditions like Alzheimer's disease and bacterial infections.

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of a related sulfonamide derivative containing a piperidine moiety against Xanthomonas oryzae (Xoo), with an EC50 value significantly lower than that of established commercial antibacterial agents. The compound not only inhibited bacterial growth but also induced morphological changes indicative of cell membrane damage .
  • Enzyme Interaction Studies : Molecular docking studies have shown that this compound binds effectively to target enzymes, leading to significant alterations in their activity profiles. This has implications for drug design aimed at enhancing therapeutic efficacy against specific diseases .

Comparative Analysis

Compound NameBiological ActivityIC50 Values (µg/mL)
This compoundAntibacterial, AChE inhibition2.14 - 0.63
4-(4-Chlorophenyl)-4-hydroxypiperidineNeurotoxicity, less effective in enzyme inhibitionN/A
4-(4-Chlorophenyl)piperidine hydrochlorideLimited antibacterial activityN/A

Q & A

Q. What advanced separation techniques resolve enantiomeric or polymorphic impurities?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IG-U columns with hexane/isopropanol (90:10) to separate enantiomers.
  • Polymorph screening : High-throughput crystallization (Formulatrix NT8) identifies stable forms. PXRD and DSC confirm purity (>99.5% α-form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 2
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

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